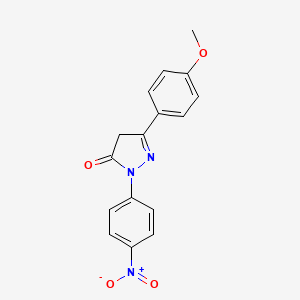![molecular formula C20H16ClN5O B10867834 2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10867834.png)
2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core substituted with chlorophenyl, furylmethyl, and dimethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic synthesis
Formation of the Core Structure: The core structure can be synthesized through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and triazole intermediates.
Substitution Reactions: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorobenzene derivatives. The furylmethyl group can be added through nucleophilic substitution reactions involving furylmethyl halides. The dimethyl groups are typically introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2-Chlorphenyl)-7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin: weist strukturelle Ähnlichkeiten zu anderen heterocyclischen Verbindungen auf, wie z. B.:
Einzigartigkeit
Was 2-(2-Chlorphenyl)-7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin auszeichnet, ist seine einzigartige Kombination von Substituenten, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für gezielte Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C20H16ClN5O |
|---|---|
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)-10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H16ClN5O/c1-12-13(2)25(10-14-6-5-9-27-14)19-17(12)20-23-18(24-26(20)11-22-19)15-7-3-4-8-16(15)21/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
VPTSNWXCXNBELN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Cl)CC5=CC=CO5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[disulfanediylbis(4,5,6,7-tetrahydro-1-benzothiene-3,2-diyl)]dibenzamide](/img/structure/B10867752.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10867761.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]acetamide](/img/structure/B10867769.png)
![4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B10867780.png)
![2-[(2-methylphenoxy)methyl]-3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B10867783.png)
![3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B10867796.png)
![N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B10867802.png)
![4-[2-({[3-(Propan-2-yloxy)propyl]carbamothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867806.png)
![7-(4-bromobenzyl)-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867814.png)
![N-{[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamoyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10867815.png)
![6-Oxo-1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B10867825.png)
![4-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B10867827.png)

![N-(1,3-benzothiazol-2-yl)-4-chloro-N'-[(4-chlorophenyl)carbonyl]benzohydrazide](/img/structure/B10867840.png)
